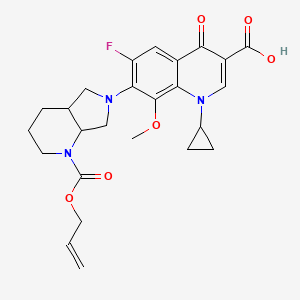

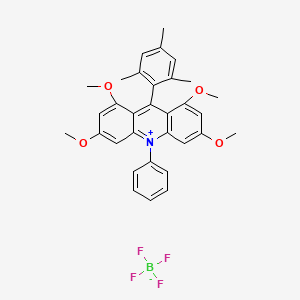

9-Mesityl-1,3,6,8-tetramethoxy-10-phenylacridin-10-ium tetrafluoroborate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

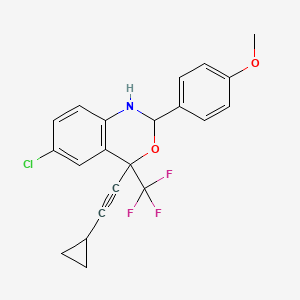

El tetrafluoroborato de 9-Mesitilo-1,3,6,8-tetrametoxi-10-fenilacridinio-10-io es un fotocatalizador robusto basado en acridinio. Es conocido por su mayor estabilidad química y potencial redox atenuado, lo que lo convierte en una alternativa a los fotocatalizadores basados en metales de transición . Este compuesto se utiliza en diversas aplicaciones de catálisis fotoredox, particularmente en la síntesis orgánica.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del tetrafluoroborato de 9-Mesitilo-1,3,6,8-tetrametoxi-10-fenilacridinio-10-io implica la reacción de derivados de acridina con grupos mesitilo y fenilo bajo condiciones específicas. La reacción normalmente requiere un catalizador ácido fuerte y una atmósfera inerte para evitar reacciones secundarias no deseadas .

Métodos de Producción Industrial

La producción industrial de este compuesto implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye pasos de purificación rigurosos como la recristalización y la cromatografía para obtener el producto final en su forma pura .

Análisis De Reacciones Químicas

Tipos de Reacciones

El tetrafluoroborato de 9-Mesitilo-1,3,6,8-tetrametoxi-10-fenilacridinio-10-io experimenta varios tipos de reacciones, incluyendo:

Oxidación: Puede actuar como un agente oxidante en la catálisis fotoredox.

Reducción: También puede participar en reacciones de reducción bajo condiciones específicas.

Sustitución: El compuesto puede experimentar reacciones de sustitución, particularmente en presencia de nucleófilos

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en reacciones que involucran este compuesto incluyen ácidos fuertes, bases y agentes oxidantes. Las reacciones generalmente se llevan a cabo bajo atmósferas inertes para evitar la oxidación y la degradación del compuesto .

Principales Productos Formados

Los principales productos formados a partir de reacciones que involucran tetrafluoroborato de 9-Mesitilo-1,3,6,8-tetrametoxi-10-fenilacridinio-10-io dependen de las condiciones específicas de la reacción. Por ejemplo, en reacciones de oxidación, el compuesto puede formar varios derivados oxidados .

Aplicaciones Científicas De Investigación

El tetrafluoroborato de 9-Mesitilo-1,3,6,8-tetrametoxi-10-fenilacridinio-10-io tiene una amplia gama de aplicaciones en la investigación científica, incluyendo:

Química: Utilizado como fotocatalizador en la síntesis orgánica, habilitando diversas reacciones fotoredox.

Biología: Investigado por su posible uso en imágenes biológicas y como fotosensibilizador en la terapia fotodinámica.

Medicina: Explorado por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento del cáncer.

Industria: Utilizado en el desarrollo de nuevos materiales y procesos industriales que requieren catálisis fotoredox

Mecanismo De Acción

El mecanismo de acción del tetrafluoroborato de 9-Mesitilo-1,3,6,8-tetrametoxi-10-fenilacridinio-10-io involucra su papel como fotocatalizador. Al exponerse a la luz, el compuesto experimenta fotoexcitación, lo que lleva a la formación de intermedios reactivos. Estos intermedios pueden entonces participar en diversas reacciones químicas, como la oxidación y la reducción . Los objetivos moleculares y las vías involucradas dependen de la aplicación específica y las condiciones de la reacción.

Comparación Con Compuestos Similares

Compuestos Similares

Tetrafluoroborato de 9-Mesitilo-3,6-di-tert-butilo-10-fenilacridinio: Otro fotocatalizador basado en acridinio con mayor estabilidad química.

Tetrafluoroborato de 10-(3,5-Dimetoxifenil)-9-mesitilo-1,3,6,8-tetrametoxiacridin-10-io: Similar en estructura pero con diferentes sustituyentes.

Tetrafluoroborato de 9-Mesitilo-10-metilacridinio: Un compuesto relacionado con un grupo metilo en lugar de un grupo fenilo.

Singularidad

El tetrafluoroborato de 9-Mesitilo-1,3,6,8-tetrametoxi-10-fenilacridinio-10-io es único debido a su combinación de grupos mesitilo y fenilo, que proporcionan mayor estabilidad química y potencial redox atenuado. Esto lo convierte en un fotocatalizador versátil y eficiente para diversas aplicaciones .

Propiedades

Fórmula molecular |

C32H32BF4NO4 |

|---|---|

Peso molecular |

581.4 g/mol |

Nombre IUPAC |

1,3,6,8-tetramethoxy-10-phenyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;tetrafluoroborate |

InChI |

InChI=1S/C32H32NO4.BF4/c1-19-13-20(2)29(21(3)14-19)32-30-25(15-23(34-4)17-27(30)36-6)33(22-11-9-8-10-12-22)26-16-24(35-5)18-28(37-7)31(26)32;2-1(3,4)5/h8-18H,1-7H3;/q+1;-1 |

Clave InChI |

GLOGMOOUAAIASZ-UHFFFAOYSA-N |

SMILES canónico |

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)C2=C3C(=CC(=CC3=[N+](C4=C2C(=CC(=C4)OC)OC)C5=CC=CC=C5)OC)OC)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3,4,5-Triacetyloxy-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12291362.png)

![Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B12291373.png)

![1-(4-{[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)-4-isopropylpiperazine](/img/structure/B12291383.png)

![5-O-benzyl 1-O-tert-butyl 2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]pentanedioate](/img/structure/B12291412.png)

![1-[14-[5-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]ethanone](/img/structure/B12291414.png)